ML 315

Description

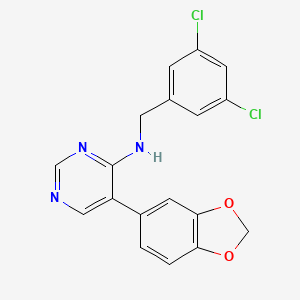

Structure

3D Structure

Properties

Molecular Formula |

C18H13Cl2N3O2 |

|---|---|

Molecular Weight |

374.22 |

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine |

InChI |

InChI=1S/C18H13Cl2N3O2/c19-13-3-11(4-14(20)6-13)7-22-18-15(8-21-9-23-18)12-1-2-16-17(5-12)25-10-24-16/h1-6,8-9H,7,10H2,(H,21,22,23) |

InChI Key |

JQSJAVBMIMDUFO-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CN=CN=C3NCC4=CC(=CC(=C4)Cl)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ML315; ML 315; ML-315. |

Origin of Product |

United States |

Foundational & Exploratory

ML315: A Potent Dual Inhibitor of CLK and DYRK Kinases - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML315 is a small-molecule inhibitor with potent activity against the cdc2-like kinase (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families. By targeting these key regulators of pre-mRNA splicing, ML315 offers a valuable tool for investigating the cellular roles of these kinases and presents a potential therapeutic strategy for diseases characterized by aberrant splicing, such as cancer and neurological disorders. This technical guide provides an in-depth overview of the mechanism of action of ML315, including its target profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Introduction

The regulation of gene expression is a tightly controlled process, with pre-mRNA splicing playing a pivotal role in generating proteomic diversity from a limited number of genes. The serine/arginine-rich (SR) proteins are key factors in the spliceosome machinery, and their phosphorylation state, governed by kinases such as the CLK and DYRK families, is critical for their function in splice site selection and the regulation of alternative splicing. Dysregulation of this process is implicated in numerous human diseases. ML315 has emerged as a selective chemical probe for studying the intricate functions of CLK and DYRK kinases.

Mechanism of Action of ML315

ML315 is a substituted aminopyrimidine that functions as an ATP-competitive inhibitor of CLK and DYRK kinases. By binding to the ATP-binding pocket of these enzymes, ML315 prevents the transfer of phosphate to their downstream substrates, most notably the SR proteins. This inhibition of SR protein phosphorylation disrupts the normal process of pre-mRNA splicing, leading to alterations in gene expression.

Target Profile and Potency

ML315 exhibits potent inhibitory activity against multiple isoforms of the CLK and DYRK kinase families. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase Target | IC50 (nM) |

| CLK1 | 68 |

| CLK2 | 231 |

| CLK3 | >10,000 |

| CLK4 | 68 |

| DYRK1A | 282 |

| DYRK1B | 1156 |

Table 1: Inhibitory activity of ML315 against a panel of CLK and DYRK kinases.

Signaling Pathway

The primary signaling pathway affected by ML315 is the regulation of pre-mRNA splicing through the phosphorylation of SR proteins. CLK and DYRK kinases phosphorylate the arginine-serine-rich (RS) domains of SR proteins, a critical step for their proper localization and function within the nucleus. Phosphorylated SR proteins are recruited to pre-mRNA transcripts, where they facilitate the assembly of the spliceosome and influence the selection of splice sites. Inhibition of CLK and DYRK kinases by ML315 leads to the hypophosphorylation of SR proteins, impairing their function and resulting in altered alternative splicing patterns. This can lead to the production of non-functional or dominant-negative protein isoforms, ultimately affecting cellular processes such as proliferation, differentiation, and survival.

Experimental Protocols

The following protocols describe key experiments for characterizing the activity of ML315.

Biochemical Kinase Assay (Radiometric)

This assay measures the direct inhibitory effect of ML315 on the enzymatic activity of a specific kinase.

Materials:

-

Recombinant human CLK or DYRK kinase

-

Kinase-specific peptide substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

-

ML315 (or other test compound) dissolved in DMSO

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, its peptide substrate, and kinase reaction buffer.

-

Add varying concentrations of ML315 (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each ML315 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay: Western Blot for Phospho-SR Proteins

This assay assesses the ability of ML315 to inhibit the phosphorylation of SR proteins in a cellular context.

Materials:

-

Cell line of interest (e.g., HEK293T, HeLa)

-

ML315

-

Cell lysis buffer (e.g., RIPA buffer) with phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against phospho-SR proteins (e.g., anti-phospho-SR (1H4) monoclonal antibody)

-

Primary antibody against a total SR protein (e.g., anti-SRSF1) or a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with varying concentrations of ML315 (or DMSO as a vehicle control) for a specified time (e.g., 2-4 hours).

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against phospho-SR proteins.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against a total SR protein or a loading control.

-

Quantify the band intensities to determine the relative levels of phosphorylated SR proteins.

Cell-Based Assay: RT-PCR for Alternative Splicing Analysis

This assay measures changes in the alternative splicing of a specific gene in response to ML315 treatment.

Materials:

-

Cell line of interest

-

ML315

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

PCR primers flanking the alternatively spliced exon of a target gene

-

Taq DNA polymerase and PCR reagents

-

Agarose gel and electrophoresis apparatus

-

Gel imaging system

Procedure:

-

Treat cells with ML315 or DMSO as described for the Western blot assay.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform PCR using primers that flank the alternatively spliced exon of interest.

-

Separate the PCR products by agarose gel electrophoresis.

-

Visualize the DNA bands using a gel imaging system.

-

Analyze the relative abundance of the different splice isoforms (e.g., exon inclusion vs. exon skipping) to determine the effect of ML315 on alternative splicing.

Conclusion

ML315 is a potent and selective dual inhibitor of CLK and DYRK kinases. Its ability to modulate pre-mRNA splicing through the inhibition of SR protein phosphorylation makes it an invaluable tool for dissecting the complex regulatory networks governed by these kinases. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of ML315 and other kinase inhibitors, facilitating further research into their therapeutic potential. The continued investigation of compounds like ML315 will undoubtedly enhance our understanding of splicing regulation in health and disease, paving the way for novel therapeutic interventions.

ML315: A Potent and Selective Chemical Probe for Investigating Clk and DYRK Kinase Biology

An In-depth Technical Guide for Researchers and Drug Development Professionals

ML315 is a substituted pyrimidine-based small molecule that has emerged as a valuable chemical probe for the cdc2-like (Clk) and dual-specificity tyrosine phosphorylation-regulated (DYRK) kinase families.[1] Its high potency and selectivity allow for the precise investigation of the cellular roles of these kinases, which are implicated in a variety of physiological and pathological processes, including pre-mRNA splicing, cell cycle regulation, and neurodevelopment.[2][3] This guide provides a comprehensive overview of ML315, including its biochemical properties, mechanism of action, and protocols for its use in research settings.

Data Presentation: Biochemical Activity and Physicochemical Properties

The utility of a chemical probe is defined by its potency against its intended targets and its selectivity over other related proteins. ML315 exhibits low-nanomolar inhibitory activity against several members of the Clk and DYRK kinase families.[1]

Table 1: Biochemical Potency of ML315 against Target Kinases

| Kinase Target | IC50 (nM) |

| Clk1 | 68 |

| Clk2 | 231 |

| Clk4 | 68 |

| Dyrk1A | 282 |

| Dyrk1B | 1156 |

| Source: R&D Systems, MedchemExpress, Coombs et al., 2013[1][4][5] |

Table 2: Selectivity Profile of ML315

A key feature of ML315 is its high selectivity for the Clk and DYRK kinase families. This has been confirmed through extensive screening against a broad panel of kinases.

| Screening Panel | Results |

| Kinome Scan (442 kinases) | Highly selective for Clk and Dyrk families. PRKCE was the only off-target showing significant inhibition (<10% residual activity at 10 µM).[2][6] |

| Off-Target Pharmacology | Further evaluation supports its high selectivity.[1] |

| Source: Coombs et al., 2013[1][6] |

Table 3: Physicochemical Properties of ML315 Hydrochloride

| Property | Value |

| Molecular Weight | 410.68 g/mol |

| Formula | C₁₈H₁₃Cl₂N₃O₂·HCl |

| Purity | ≥98% |

| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol |

| Stability | Stable in both mouse and human plasma.[4] |

| Cell Permeability | Moderately cell permeable.[4][6] |

| Source: R&D Systems[4] |

Mechanism of Action

ML315 functions as an ATP-competitive inhibitor, targeting the ATP-binding pocket of Clk and DYRK kinases.[7] By occupying this site, it prevents the transfer of a phosphate group from ATP to the kinase's substrates, thereby inhibiting their downstream signaling functions.

Role of Target Kinases:

-

Cdc-Like Kinases (CL) : CLKs are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing.[2][7] They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[7] This phosphorylation controls the assembly of the spliceosome and the selection of splice sites, thereby influencing gene expression.[7] By inhibiting CLKs, ML315 alters splicing patterns, which can have widespread effects on cellular function.[7]

-

Dual-specificity Tyrosine-regulated Kinases (DYRKs) : The DYRK family members are also dual-specificity kinases, meaning they can phosphorylate both serine/threonine and tyrosine residues.[3] Their activation involves autophosphorylation on a conserved tyrosine residue within the activation loop.[3] DYRKs are pleiotropic factors involved in a multitude of cellular processes, including cell cycle control, cell differentiation, and signal transduction pathways such as the Hedgehog signaling system.[8][9][10] Inhibition of DYRKs by ML315 can therefore impact these fundamental cellular activities.

The dual inhibition of both Clk and DYRK kinases by ML315 makes it a powerful tool for studying the interplay between splicing regulation and other critical signaling pathways.

Visualizations: Signaling Pathways and Experimental Workflows

CLK Signaling Pathway

Caption: CLK-mediated phosphorylation of SR proteins, a key step in pre-mRNA splicing, is inhibited by ML315.

DYRK Signaling Pathway

Caption: ML315 inhibits the activity of DYRK1A, impacting various downstream cellular processes.

Experimental Workflow: Biochemical Kinase Inhibition Assay

Caption: Workflow for determining the IC50 value of ML315 in a biochemical kinase inhibition assay.

Logical Relationship: ML315 as a Chemical Probe

Caption: Key characteristics that establish ML315 as a high-quality chemical probe for its target kinases.

Experimental Protocols

The following sections describe generalized methodologies for key experiments to characterize the activity of ML315. Specific parameters such as reagent concentrations and incubation times should be optimized for the particular kinase and assay format being used.

A. Biochemical Kinase Inhibition Assay (Generalized Protocol)

This protocol outlines a common method for determining the in vitro potency (IC50) of ML315 against a purified kinase. Formats such as FRET (Förster Resonance Energy Transfer), luminescence, or fluorescence polarization are frequently used.

Objective: To quantify the concentration-dependent inhibition of a target kinase (e.g., CLK1, DYRK1A) by ML315.

Materials:

-

Recombinant human kinase (e.g., CLK1, DYRK1A)

-

Kinase-specific substrate (peptide or protein)

-

Adenosine triphosphate (ATP)

-

ML315, dissolved in DMSO

-

Assay buffer (optimized for the specific kinase)

-

Detection reagents (e.g., ADP-Glo™, LanthaScreen™, etc.)

-

384-well assay plates (low-volume, white or black depending on readout)

-

Multimode plate reader

Methodology:

-

Compound Preparation: Prepare a serial dilution of ML315 in DMSO. A common starting concentration is 10 mM, serially diluted to cover a wide range of final assay concentrations (e.g., 10 µM to 0.1 nM). Further dilute the compound in assay buffer.

-

Reaction Setup: Add a small volume (e.g., 2.5 µL) of the diluted ML315 or DMSO (vehicle control) to the wells of the 384-well plate.

-

Enzyme Addition: Add the kinase, diluted in assay buffer, to each well. Allow the plate to incubate for a short period (e.g., 15-30 minutes) at room temperature to permit the inhibitor to bind to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP, diluted in assay buffer. The final ATP concentration should ideally be at or near its Km value for the specific kinase to ensure accurate IC50 determination for an ATP-competitive inhibitor.

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 25°C or 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the enzymatic reaction.

-

Detection: Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of product formed or the amount of ATP consumed.

-

Data Analysis:

-

Normalize the data using control wells (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor or no enzyme).

-

Plot the normalized percent inhibition against the logarithm of the ML315 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

B. Cellular Assay for Target Engagement (Generalized Protocol)

This protocol describes a method to confirm that ML315 can engage its target (Clk or DYRK) in a cellular context, often by measuring the phosphorylation of a known downstream substrate.

Objective: To assess the ability of ML315 to inhibit the activity of its target kinase within intact cells.

Materials:

-

A cell line known to express the target kinase (e.g., HEK293, MCF7).

-

ML315, dissolved in DMSO.

-

Cell culture medium and supplements.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: one specific for a phosphorylated substrate of the target kinase (e.g., phospho-SR proteins for Clk) and one for the total protein of that substrate.

-

Secondary antibody conjugated to HRP or a fluorescent dye.

-

Western blot reagents and equipment.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with increasing concentrations of ML315 (e.g., 0.1 µM to 10 µM) or DMSO (vehicle control) for a specified duration (e.g., 1-4 hours).

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them on ice using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading for the Western blot.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated substrate.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate or fluorescence imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for the total substrate protein to serve as a loading control.

-

Quantify the band intensities for the phosphorylated and total protein.

-

Determine the ratio of phospho-protein to total protein for each treatment condition. A dose-dependent decrease in this ratio indicates cellular target engagement by ML315.

-

ML315 is a well-characterized chemical probe with demonstrated potency, selectivity, and cellular activity against Clk and DYRK kinases.[1][4][6] Its availability provides researchers with a critical tool to dissect the complex biology regulated by these kinase families and to explore their therapeutic potential in diseases such as cancer and neurodegenerative disorders.[7][11] The data and protocols presented in this guide are intended to facilitate the effective use of ML315 in advancing our understanding of these important drug targets.

References

- 1. Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: development of chemical probe ML315 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential [mdpi.com]

- 3. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ML 315 hydrochloride | Cdc2-like Kinase Inhibitors: R&D Systems [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. What are CLK inhibitors and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Emerging Roles of DYRK Kinases in Embryogenesis and Hedgehog Pathway Control [ouci.dntb.gov.ua]

- 11. This compound | 1440251-53-5 | MOLNOVA [molnova.com]

ML315 Hydrochloride: An In-depth Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 hydrochloride is a potent and selective small-molecule inhibitor of the cdc2-like kinase (Clk) and dual-specificity tyrosine-regulated kinase (Dyrk) families.[1] As dual-specificity kinases, Clks and Dyrks play crucial roles in regulating mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins, a key step in spliceosome assembly.[2] Dysregulation of these kinases has been implicated in various pathologies, including cancer and neurological disorders, making them attractive targets for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the biological activity of ML315 hydrochloride, including its inhibitory profile, mechanism of action, and effects in various experimental models.

Core Biological Activity and Mechanism of Action

ML315 is an ATP-competitive inhibitor that targets the catalytic activity of Clk and Dyrk kinases. By binding to the ATP-binding pocket of these enzymes, ML315 prevents the transfer of phosphate from ATP to their downstream substrates, thereby modulating cellular processes regulated by these kinases.

Kinase Inhibitory Profile

The inhibitory activity of ML315 has been characterized against a panel of Clk and Dyrk isoforms. The half-maximal inhibitory concentrations (IC50) highlight its potency and selectivity.

| Kinase Target | IC50 (nM) |

| Clk1 | 68 |

| Clk2 | 231 |

| Clk4 | 68 |

| Dyrk1A | 282 |

| Dyrk1B | 1156 |

| Table 1: Inhibitory Potency of ML315 against Clk and Dyrk Kinases. [1] |

A broader screening against a panel of 442 kinases demonstrated the high selectivity of ML315 for the Clk and Dyrk families, with minimal off-target effects.[1]

Key Signaling Pathways and Cellular Processes

The primary mechanism through which ML315 exerts its biological effects is the inhibition of Clk and Dyrk kinases, leading to the modulation of pre-mRNA splicing. This has significant implications for various cellular functions, particularly in the context of cancer and neurological diseases.

Regulation of mRNA Splicing

Clk and Dyrk kinases phosphorylate SR proteins, which are essential for the recognition of splice sites and the assembly of the spliceosome. Inhibition of these kinases by ML315 is expected to alter the phosphorylation status of SR proteins, leading to changes in alternative splicing patterns. This can affect the expression of protein isoforms with different, and sometimes opposing, functions.

Figure 1: ML315 hydrochloride inhibits Clk/Dyrk kinases, preventing the phosphorylation of SR proteins and thereby modulating pre-mRNA splicing.

Implications in Cancer

Aberrant alternative splicing is a hallmark of many cancers, contributing to tumor growth, survival, and drug resistance.[5] By modulating splicing, ML315 has the potential to shift the balance of protein isoforms towards those that are pro-apoptotic or inhibit cell proliferation. For instance, the alternative splicing of genes like Bcl-x can be altered to favor the production of the pro-apoptotic Bcl-xS isoform over the anti-apoptotic Bcl-xL isoform.[6]

Figure 2: ML315 hydrochloride can modulate alternative splicing of apoptosis-related genes, potentially shifting the balance from pro-survival to pro-apoptotic isoforms.

Relevance to Neurological Disorders

Dyrk1A, a primary target of ML315, is implicated in the pathophysiology of several neurological conditions, including Down syndrome and Alzheimer's disease.[3] It plays a role in neuronal development, differentiation, and survival. Inhibition of Dyrk1A by ML315 could therefore have neuroprotective effects or modulate disease progression in these disorders.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luciferase-Based)

The inhibitory activity of ML315 hydrochloride against Clk and Dyrk kinases is typically determined using a luciferase-based ATP consumption assay, such as the Kinase-Glo™ assay.[1][3][7] This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while an increase in luminescence suggests inhibition of the kinase.

Materials:

-

ML315 hydrochloride

-

Recombinant Clk or Dyrk kinase

-

Kinase-specific substrate (e.g., a peptide or protein)

-

ATP

-

Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

-

Kinase-Glo™ Luminescent Kinase Assay Kit

-

White, opaque multi-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of ML315 hydrochloride in the kinase reaction buffer.

-

In a multi-well plate, add the kinase, its substrate, and the diluted ML315 hydrochloride or vehicle control.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Add an equal volume of Kinase-Glo™ reagent to each well to stop the kinase reaction and initiate the luciferase reaction.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence in each well using a luminometer.

-

Calculate the percentage of kinase inhibition for each concentration of ML315 hydrochloride relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Figure 3: Workflow for a luciferase-based in vitro kinase inhibition assay.

Cell Viability/Cytotoxicity Assay

To assess the effect of ML315 hydrochloride on cell proliferation and survival, a standard cell viability assay, such as the MTT or CellTiter-Glo® assay, can be employed.

Materials:

-

Cancer cell lines or other relevant cell types

-

ML315 hydrochloride

-

Complete cell culture medium

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Multi-well cell culture plates

-

Spectrophotometer or luminometer

Procedure:

-

Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of ML315 hydrochloride or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the crystals and measure the absorbance at 570 nm.

-

For the CellTiter-Glo® assay, add the reagent directly to the wells, incubate for a short period, and measure the luminescence.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Determine the IC50 value for cell viability.

Conclusion

ML315 hydrochloride is a valuable chemical probe for studying the roles of Clk and Dyrk kinases in health and disease. Its high potency and selectivity make it a useful tool for dissecting the complex regulation of mRNA splicing and its downstream consequences. Further research into the cellular and in vivo effects of ML315 will be crucial for evaluating its therapeutic potential in cancer, neurological disorders, and other diseases driven by aberrant kinase activity and splicing.

References

- 1. ebiotrade.com [ebiotrade.com]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ulab360.com [ulab360.com]

- 5. Alternative splicing in human cancer cells is modulated by the amiloride derivative 3,5‐diamino‐6‐chloro‐N‐(N‐(2,6‐dichlorobenzoyl)carbamimidoyl)pyrazine‐2‐carboxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amiloride modulates alternative splicing in leukemic cells and resensitizes Bcr-AblT315I mutant cells to imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eastport.cz [eastport.cz]

The Double-Edged Swords: A Technical Guide to the Role of Clk and DYRK Kinases in Disease

For Immediate Release

A deep dive into the intricate world of Cdc2-like kinases (Clk) and dual-specificity tyrosine-regulated kinases (DYRK), this whitepaper provides researchers, scientists, and drug development professionals with a comprehensive understanding of their pivotal roles in a spectrum of human diseases. From the neurodevelopmental and neurodegenerative disorders linked to DYRKs to the oncogenic and viral implications of Clks, this guide illuminates the complex signaling pathways, summarizes key quantitative data, and provides detailed experimental methodologies for future research and therapeutic development.

The Clk and DYRK families of protein kinases, both members of the CMGC group of serine/threonine kinases, are crucial regulators of a multitude of cellular processes, including mRNA splicing, cell cycle control, and apoptosis.[1] Their dysregulation has been implicated in a growing number of pathologies, making them attractive targets for therapeutic intervention.[2][3][4] This technical guide offers an in-depth exploration of the current understanding of Clk and DYRK kinases in disease, with a focus on cancer, neurodegenerative disorders, and viral infections.

The Orchestrators of Splicing and More: Clk Kinases in Disease

Cdc2-like kinases (CLKs), comprising CLK1, CLK2, CLK3, and CLK4, are dual-specificity kinases that play a central role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[2][5] This fundamental process ensures the accurate removal of introns and the joining of exons to produce mature messenger RNA (mRNA), and its disruption is a hallmark of many diseases.[6]

Role in Cancer

Dysregulation of CLK activity is increasingly recognized as a significant contributor to cancer progression.[7][8] Overexpression of CLK1 and CLK2 has been observed in various cancers, including breast, colorectal, prostate, and glioblastoma.[8] By altering the splicing of key genes involved in cell cycle regulation, proliferation, and survival, CLKs can promote tumorigenesis.[9][10] For instance, the CLK inhibitor TG003 has been shown to induce apoptosis and G2/M cell cycle arrest in prostate cancer cells by modulating the splicing of cancer-associated genes.[8] Furthermore, inhibition of CLKs can suppress tumor growth by altering the splicing of genes such as EGFR and PARP.[10]

Involvement in Viral Infections

The splicing machinery is often hijacked by viruses to facilitate their replication. CLK kinases have been identified as crucial host factors for the replication of several viruses, including HIV-1 and influenza A virus.[11][12] CLK1, for example, regulates the splicing of influenza A virus M segment mRNA, which is essential for the production of viral proteins.[12] Inhibition of CLK1 has been shown to reduce influenza virus replication.[12] Similarly, the regulation of HIV-1 gene expression is influenced by the differential activities of CLK family members, with CLK1 and CLK2 having opposing effects on viral production.[11][13] This highlights the potential of CLK inhibitors as broad-spectrum antiviral agents.[14]

The Developmental and Degenerative Axis: DYRK Kinases in Disease

The dual-specificity tyrosine-regulated kinase (DYRK) family, which includes DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4, are involved in a wide array of cellular functions, from cell proliferation and differentiation to DNA damage repair.[15][16] Their name reflects their unique activation mechanism, which involves autophosphorylation on a tyrosine residue within the activation loop, followed by the phosphorylation of their substrates on serine and threonine residues.[17]

Role in Neurodegenerative Diseases

DYRK1A is arguably the most studied member of the family due to its location on chromosome 21 and its overexpression in Down syndrome.[18][19] This overexpression is believed to contribute significantly to the developmental brain defects and early-onset neurodegeneration characteristic of the condition.[18][19] In Alzheimer's disease, DYRK1A is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles, and in the processing of amyloid precursor protein (APP), leading to the production of amyloid-beta plaques.[19][20] Increased levels of DYRK1A have also been reported in other neurodegenerative conditions such as Parkinson's and Huntington's diseases.[3][20]

Involvement in Cancer

The role of DYRK kinases in cancer is complex and often context-dependent.[21][22] While DYRK1A has been suggested to have both tumor-suppressive and oncogenic roles, DYRK1B is more clearly associated with promoting cancer cell survival.[22] DYRK2 has been primarily implicated in cancer progression and can act as a tumor suppressor by regulating p53.[23][24] The diverse roles of DYRK kinases in cancer underscore the importance of developing specific inhibitors for therapeutic purposes.[16]

Quantitative Insights into Kinase Dysregulation

The following tables summarize key quantitative data regarding the activity and inhibition of Clk and DYRK kinases in various disease contexts.

| Inhibitor | Target Kinase(s) | Disease Model | IC50 (nM) | Reference |

| 1C8 | CLK1, CLK4 | HCT116 (Colon Cancer) | Not specified | [9] |

| GPS167 | CLK1, CLK4 | HCT116 (Colon Cancer) | Not specified | [9] |

| TG003 | CLK1, CLK2, CLK4 | Prostate Cancer Cells | Not specified | [8] |

| SM08502 | pan-CLK/DYRK | Endometrial Cancer Cell Lines | In the nanomolar range | [25] |

| Lorecivivint | pan-CLK/DYRK | Not specified | CLK2: 5.8, DYRK1A: 26.9 | [26] |

| FRTX-02 | DYRK1A, DYRK1B, CLK1, CLK2 | Not specified | DYRK1A: 2.9, DYRK1B: 1.9, CLK1: 4, CLK2: 3.7 | [26] |

| Harmine | DYRK1A | Not specified | 33 | [6] |

| EGCG | DYRK1A | Not specified | 330 | [6] |

| Leucettine L41 | DYRK1A, DYRK2 | Not specified | DYRK1A: 40, DYRK2: 35 | [17] |

| ZDWX-25 | DYRK1A, GSK-3β | Not specified | DYRK1A: 228, GSK-3β: 249 | [11] |

| SM07883 | DYRK1A | Not specified | 1.6 | [11] |

| PST-001 | DYRK1A | Not specified | 40 | [11] |

| Silmitasertib | Casein kinase 2, DYRK1A | Not specified | Not specified | [26] |

| Staurosporine | Multiple Kinases | CLK2 Assay | 8.7 | [13] |

| Ro 31-8220 | Multiple Kinases | CLK2 Assay | 8.8 | [13] |

| GW 5074 | Multiple Kinases | CLK2 Assay | 8,200 | [13] |

| H-89 | Multiple Kinases | CLK2 Assay | 31,000 | [13] |

| Staurosporine | Multiple Kinases | DYRK3 Assay | Not specified | [27] |

| Ro 31-8220 | Multiple Kinases | DYRK3 Assay | 580 | [27] |

| GW 5074 | Multiple Kinases | DYRK3 Assay | 540 | [27] |

| H-89 | Multiple Kinases | DYRK3 Assay | 7,000 | [27] |

| Rottlerin | Multiple Kinases | DYRK3 Assay | >20,000 | [27] |

| Compound 670551 | CLK2 | Triple Negative Breast Cancer | 619.7 | [10] |

| DB18 | CLK1, CLK2, CLK4 | Not specified | 10-30 | [3] |

| ML315 | CLK, DYRK | Not specified | Varies | [5] |

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to Clk and DYRK kinases.

Caption: CLK-mediated phosphorylation of SR proteins and its role in pre-mRNA splicing.

Caption: The role of DYRK1A in the pathology of Alzheimer's disease.

Caption: A generalized workflow for an in vitro kinase assay.

Experimental Methodologies

A thorough understanding of the methodologies used to study Clk and DYRK kinases is essential for advancing research in this field. This section provides detailed protocols for key experiments.

In Vitro Kinase Assay (Radiometric)

This protocol is adapted for the assay of CLK or DYRK kinase activity using a radiolabeled ATP.

Materials:

-

Recombinant CLK or DYRK kinase

-

Kinase-specific peptide substrate (e.g., Myelin Basic Protein for CLK2, DYRKtide for DYRK2)[13][19]

-

Kinase Assay Buffer (e.g., 50mM HEPES pH 7.5, 10mM MgCl2, 1mM EGTA, 0.01% Brij-35)[9]

-

[γ-³²P]ATP or [γ-³³P]ATP

-

P81 phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare the kinase reaction mix in a microcentrifuge tube on ice. For a 25 µL reaction, combine:

-

5 µL of 4x Kinase Assay Buffer

-

5 µL of substrate solution

-

5 µL of diluted kinase

-

5 µL of distilled water (or inhibitor solution)

-

-

Initiate the reaction by adding 5 µL of [γ-³²P]ATP solution.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.

-

Wash the P81 paper strips three times for 5 minutes each in 1% phosphoric acid to remove unincorporated ATP.

-

Rinse the papers with acetone and let them air dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate kinase activity based on the counts per minute (CPM) and the specific activity of the [γ-³²P]ATP.

Western Blotting for Phosphorylated SR Proteins

This protocol details the detection of phosphorylated SR proteins, a downstream target of CLK kinases.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody (e.g., anti-pan-phospho-SR antibody)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate cell lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.[18]

Generation of Knockout Mouse Models

Creating knockout mouse models for specific Clk or DYRK genes is a powerful tool for in vivo studies. The CRISPR/Cas9 system is a commonly used method.[26][28]

General Workflow:

-

Design and Synthesize guide RNAs (gRNAs): Design gRNAs that target a critical exon of the gene of interest to induce a frameshift mutation.

-

Prepare Cas9 mRNA: In vitro transcribe Cas9 mRNA.

-

Microinjection: Co-inject the gRNAs and Cas9 mRNA into the cytoplasm or pronucleus of fertilized mouse eggs.

-

Embryo Transfer: Transfer the microinjected embryos into pseudopregnant female mice.

-

Genotyping: Screen the resulting pups for the desired mutation by PCR and sequencing of the target locus.

-

Breeding: Establish a colony of heterozygous and homozygous knockout mice through subsequent breeding.

Future Directions and Therapeutic Opportunities

The growing body of research on Clk and DYRK kinases continues to unveil their intricate involvement in a wide range of diseases. The development of potent and selective inhibitors for these kinases holds significant therapeutic promise.[25] Several inhibitors are already in clinical trials for various indications, including osteoarthritis and cancer.[25][26]

Future research should focus on:

-

Elucidating the specific substrates and downstream signaling pathways of each Clk and DYRK family member in different cellular contexts.

-

Developing more selective inhibitors to minimize off-target effects and improve therapeutic efficacy.

-

Utilizing knockout and knock-in animal models to further dissect the in vivo functions of these kinases in health and disease.

-

Exploring the potential of combination therapies that target Clk or DYRK kinases alongside other signaling pathways.

By continuing to unravel the complexities of Clk and DYRK kinase biology, the scientific community is poised to develop novel and effective treatments for a host of debilitating diseases.

References

- 1. promega.com [promega.com]

- 2. promega.com [promega.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. In silico identification of a novel Cdc2‐like kinase 2 (CLK2) inhibitor in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alzdiscovery.org [alzdiscovery.org]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. mdpi.com [mdpi.com]

- 17. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]

- 18. raybiotech.com [raybiotech.com]

- 19. promega.com [promega.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. Identification of DYRK1B as a substrate of ERK1/2 and characterisation of the kinase activity of DYRK1B mutants from cancer and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 25. Generation of conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. reactionbiology.com [reactionbiology.com]

- 27. Generation of knockout mouse models of cyclin-dependent kinase inhibitors by engineered nuclease-mediated genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. ki-sbc.mit.edu [ki-sbc.mit.edu]

ML315: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties and synthetic route for ML315, a potent and selective inhibitor of Cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK). All quantitative data is presented in a structured format for clarity, and the described signaling pathway is visualized to facilitate understanding of its mechanism of action.

Core Chemical Properties of ML315

A summary of the key chemical and physical properties of ML315 is provided in the table below. This data is essential for researchers working with this compound in various experimental settings.

| Property | Value | Reference |

| IUPAC Name | 5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine | [1] |

| Molecular Formula | C₁₈H₁₃Cl₂N₃O₂ | [1][2] |

| Molecular Weight | 374.2 g/mol | [1][2] |

| CAS Number | 1440251-53-5 | [2] |

| Purity | >98% (HPLC) | [2] |

| Appearance | White crystalline solid | |

| Solubility | Soluble in DMSO | |

| Stability | Stable for ≥ 2 years when stored at -20℃ | [2] |

| SMILES | C1OC2=C(O1)C=C(C=C2)C3=CN=CN=C3NCC4=CC(=CC(=C4)Cl)Cl | [1] |

| InChIKey | JQSJAVBMIMDUFO-UHFFFAOYSA-N | [1] |

Synthesis of ML315

The synthesis of ML315 is a multi-step process that involves the construction of the core pyrimidine scaffold followed by functionalization. The general synthetic route is outlined below, based on established chemical literature.

Experimental Protocol

The synthesis of ML315 can be achieved through a convergent synthesis approach. A key step involves the coupling of a pre-functionalized pyrimidine core with a substituted benzylamine.

Step 1: Synthesis of the Pyrimidine Core

The synthesis typically begins with the construction of the 5-substituted pyrimidine ring. This can be achieved through various condensation reactions involving precursors that provide the necessary carbon and nitrogen atoms for the heterocyclic ring system.

Step 2: Halogenation of the Pyrimidine Ring

Following the formation of the pyrimidine ring, a halogenation step is often employed to introduce a reactive handle for subsequent coupling reactions. This is typically achieved using standard halogenating agents.

Step 3: Suzuki Coupling

A palladium-catalyzed Suzuki coupling reaction is then used to introduce the 1,3-benzodioxol-5-yl moiety at the 5-position of the pyrimidine ring. This reaction involves the coupling of the halogenated pyrimidine with a corresponding boronic acid or boronate ester.

Step 4: Nucleophilic Aromatic Substitution

The final step in the synthesis of ML315 is a nucleophilic aromatic substitution reaction. The halogenated pyrimidine from the previous step is reacted with (3,5-dichlorophenyl)methanamine. This reaction typically proceeds in the presence of a base and at an elevated temperature to afford the final product, ML315.

Purification:

The final compound is purified using standard laboratory techniques such as column chromatography on silica gel, followed by recrystallization to yield a high-purity product. The identity and purity of the compound are confirmed by analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy.

Mechanism of Action and Signaling Pathway

ML315 is a selective dual inhibitor of the Clk and DYRK families of protein kinases.[2] These kinases are involved in the regulation of various cellular processes, including mRNA splicing and gene expression.[3] By inhibiting these kinases, ML315 can modulate downstream signaling pathways that are often dysregulated in diseases such as cancer and neurological disorders.[2]

The diagram below illustrates the inhibitory effect of ML315 on the CLK and DYRK signaling pathways.

Caption: ML315 inhibits CLK and DYRK kinases, affecting downstream signaling.

The inhibition of CLK kinases by ML315 disrupts the phosphorylation of SR (serine/arginine-rich) proteins, which are key regulators of mRNA splicing.[4][5] This can lead to alterations in the splicing patterns of various genes, ultimately affecting protein expression and cellular function. The inhibition of DYRK kinases by ML315 can modulate the activity of several transcription factors, including NFAT (Nuclear Factor of Activated T-cells) and c-Myc, thereby influencing the expression of genes involved in cell proliferation and survival.[6] Through this dual-inhibitory mechanism, ML315 presents a valuable tool for studying the roles of CLK and DYRK kinases in health and disease.

References

- 1. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging Roles of DYRK Kinases in Embryogenesis and Hedgehog Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual-Specificity, Tyrosine Phosphorylation-Regulated Kinases (DYRKs) and cdc2-Like Kinases (CLKs) in Human Disease, an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New insights into the roles for DYRK family in mammalian development and congenital diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ML315 in Cell Culture Experiments

Disclaimer: The primary scientific literature identifies ML315 as a potent and selective inhibitor of Cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrk). While research into novel functions of existing compounds is ongoing, detailed and validated protocols for the use of ML315 specifically as a direct inhibitor of ferroptosis in cell culture are not widely established in published literature.

The following application notes and protocols are therefore provided as a comprehensive guide for researchers wishing to investigate the potential anti-ferroptotic activity of a test compound, such as ML315. The methodologies are based on standard practices for studying ferroptosis inhibitors.

Introduction to ML315 and Ferroptosis

ML315 is a small molecule originally developed as a chemical probe to investigate the biology of Clk and Dyrk kinases. It exhibits high selectivity for Clk1, Clk4, and Dyrk1A.

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1][2] This process is distinct from other cell death pathways like apoptosis and necroptosis. The core mechanism involves the failure of antioxidant defense systems, primarily the glutathione (GSH)-dependent enzyme Glutathione Peroxidase 4 (GPX4), which is responsible for neutralizing lipid peroxides.[3] Inhibition of system Xc- (a cystine/glutamate antiporter) or direct inhibition of GPX4 can induce ferroptosis.[4]

Mechanism of Action: The Ferroptosis Pathway

Ferroptosis is primarily regulated by the GPX4-GSH axis and iron metabolism. A putative inhibitor like ML315 could theoretically interfere with this pathway by preventing the accumulation of lipid ROS, though its precise target in this context is not established.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent progress in ferroptosis: inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Ferroptosis and Updates of Ferroptosis Studies in Cancers and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

ML315 Application Notes and Protocols for Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 is a potent and selective dual inhibitor of cdc2-like kinases (Clk) and dual-specificity tyrosine-regulated kinases (Dyrk).[1][2] This small molecule has emerged as a valuable chemical probe for investigating the cellular functions of these kinase families, which are implicated in various physiological and pathological processes, including mRNA splicing, cell cycle regulation, neuronal development, and oncogenesis.[1][3] ML315's cell permeability makes it well-suited for use in a variety of cellular assays to elucidate the downstream effects of Clk and Dyrk inhibition.[1][2] This document provides detailed application notes and protocols for the use of ML315 in cellular assays, with a focus on determining optimal concentrations and assessing cellular responses.

Data Presentation: Quantitative Summary of ML315 Activity

The following table summarizes the key quantitative data for ML315 based on biochemical kinase assays. Cellular potency (e.g., EC50 for cell viability) will be cell-type dependent and needs to be determined empirically using the protocols provided below.

| Target Kinase | IC50 (nM) | Reference |

| Clk1 | 68 | [2] |

| Clk4 | 68 | [2] |

| Clk2 | 231 | [2] |

| Dyrk1A | 282 | [2] |

| Dyrk1B | 1156 | [2] |

Note: The provided IC50 values are from in vitro kinase assays and represent the concentration of ML315 required to inhibit the kinase activity by 50%. The optimal concentration for cellular assays will likely be higher and should be determined experimentally for each cell line and assay type.

Mandatory Visualizations

Signaling Pathway of ML315 Action

Caption: Inhibition of Clk/Dyrk kinases by ML315 disrupts the phosphorylation of SR proteins, leading to altered pre-mRNA splicing and impacting various cellular processes.

Experimental Workflow for Determining Optimal ML315 Concentration

References

ML315 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 is a small molecule inhibitor of Cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrk)[1]. As a selective inhibitor, ML315 holds potential for research in areas such as oncology and neurological disorders. These application notes provide detailed protocols for the preparation and use of ML315 in common laboratory experiments.

Physicochemical Properties and Solubility

Table 1: Physicochemical Properties of ML315

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₃Cl₂N₃O₂ | [2] |

| Molecular Weight | 374.2 g/mol | [2] |

| Purity | >98% (as determined by HPLC) | |

| Appearance | Solid | [3] |

| Storage | Store at -20°C, protected from light | [3] |

Preparation of ML315 for Experiments

Stock Solution Preparation (10 mM in DMSO)

Materials:

-

ML315 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Protocol:

-

Allow the ML315 powder and DMSO to equilibrate to room temperature before opening to prevent condensation.

-

Weigh out the desired amount of ML315 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3742 mg of ML315 (Molecular Weight = 374.2 g/mol ).

-

Add the weighed ML315 to a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 0.3742 mg of ML315, add 100 µL of DMSO.

-

Vortex the solution until the ML315 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C, protected from light.

Preparation of Working Solutions for In Vitro Assays

Materials:

-

10 mM ML315 stock solution in DMSO

-

Appropriate cell culture medium or assay buffer

Protocol:

-

Thaw an aliquot of the 10 mM ML315 stock solution at room temperature.

-

Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.

-

It is crucial to ensure that the final concentration of DMSO in the culture medium is consistent across all experimental conditions (including vehicle controls) and is at a level that does not affect cell viability (typically ≤ 0.5%).

In Vitro Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

ML315 working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The following day, remove the medium and treat the cells with various concentrations of ML315 (e.g., 0.1, 1, 10, 25, 50 µM) prepared in fresh medium. Include a vehicle control (medium with the same concentration of DMSO as the highest ML315 concentration).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Table 2: Example Data Presentation for Cell Viability Assay (IC₅₀ Values)

| Cell Line | Treatment Duration | IC₅₀ (µM) |

| HL-60 | 24 hours | Data |

| THP-1 | 24 hours | Data |

| MCF-7 | 48 hours | Data |

| A549 | 48 hours | Data |

| Note: The IC₅₀ values presented here are hypothetical and should be determined experimentally. |

Western Blot Analysis of Apoptosis Markers

This protocol provides a framework for assessing the effect of ML315 on the expression of apoptosis-related proteins.

Materials:

-

Cells treated with ML315 and vehicle control

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with the desired concentrations of ML315 for the appropriate duration.

-

Lyse the cells in lysis buffer and collect the total protein lysate.

-

Determine the protein concentration of each lysate using a protein quantification assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control like β-actin to normalize protein expression levels.

In Vivo Experimental Protocol

The following is a general guideline for in vivo studies in a mouse model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Vehicle Preparation: The choice of vehicle is critical for in vivo studies. For intraperitoneal (i.p.) injection, a common vehicle for compounds with low aqueous solubility is a mixture of DMSO, Cremophor EL, and saline. A typical formulation might be 5-10% DMSO, 5-10% Cremophor EL, and 80-90% saline. The final formulation should be sterile-filtered.

Administration Protocol (Example for a Xenograft Mouse Model):

-

Establish tumors in immunocompromised mice by subcutaneous or orthotopic injection of cancer cells.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Prepare the ML315 formulation for injection. A study on a similar compound, T315, used intraperitoneal administration in athymic nude mice.[1][4]

-

Administer ML315 at a predetermined dose and schedule. For example, 10-50 mg/kg, administered intraperitoneally daily or every other day.

-

The control group should receive the vehicle solution following the same schedule.

-

Monitor tumor growth regularly using calipers.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Table 3: Example Dosing and Monitoring Schedule for In Vivo Study

| Parameter | Details |

| Animal Model | Athymic nude mice with tumor xenografts |

| Drug | ML315 |

| Vehicle | 10% DMSO, 10% Cremophor EL, 80% Saline |

| Dose | 25 mg/kg body weight |

| Route | Intraperitoneal (i.p.) injection |

| Frequency | Daily |

| Duration | 21 days |

| Monitoring | Tumor volume (3 times/week), Body weight (daily) |

Signaling Pathways and Experimental Workflows

ML315 Mechanism of Action: Inhibition of Clk/Dyrk Kinases

ML315 is known to inhibit Clk and Dyrk kinases. These kinases are involved in the regulation of pre-mRNA splicing and other cellular processes. Inhibition of these kinases can lead to downstream effects on cell cycle progression and survival.

Figure 1: Simplified signaling pathway illustrating the inhibitory action of ML315 on Clk and Dyrk kinases.

Proposed Pathway of ML315-Induced Apoptosis

Based on the known functions of its targets and data from similar compounds, ML315 may induce apoptosis through the intrinsic pathway. Inhibition of survival-promoting kinases can lead to the activation of caspases and subsequent cell death.

Figure 2: Proposed pathway of ML315-induced apoptosis.

Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for investigating the effects of ML315 in cell culture.

Figure 3: A standard workflow for in vitro evaluation of ML315.

References

Application Notes and Protocols for Studying Alternative Splicing with ML315

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alternative splicing is a fundamental process of gene regulation that generates a vast diversity of proteins from a limited number of genes. Dysregulation of alternative splicing is increasingly implicated in a variety of human diseases, including cancer and neurodegenerative disorders, making the modulation of splicing an attractive therapeutic strategy. ML315 is a potent and selective chemical probe that dually inhibits Cdc2-like kinases (CLKs) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs).[1][2] These kinase families are key regulators of the splicing machinery, primarily through their phosphorylation of serine/arginine-rich (SR) proteins.[3][4] Inhibition of CLK and DYRK activity with ML315 provides a powerful tool to investigate the mechanisms of alternative splicing and to explore its therapeutic potential.

These application notes provide a comprehensive guide for utilizing ML315 to study alternative splicing, including its mechanism of action, detailed experimental protocols, and data analysis methods.

Mechanism of Action

ML315 exerts its effects on alternative splicing by inhibiting the catalytic activity of CLK and DYRK kinases.[1] These kinases play a crucial role in the phosphorylation of SR proteins, which are essential components of the spliceosome.[3][4]

The key steps in the mechanism of action are:

-

Inhibition of CLK/DYRK Kinases: ML315 binds to the ATP-binding pocket of CLK and DYRK kinases, preventing their catalytic activity.[5]

-

Reduced Phosphorylation of SR Proteins: Inhibition of CLK/DYRKs leads to a decrease in the phosphorylation of their downstream targets, the SR proteins.[4] SR proteins have a characteristic domain rich in arginine and serine residues (the RS domain), and their phosphorylation status is critical for their function.[3]

-

Altered Spliceosome Assembly and Function: The phosphorylation of SR proteins by CLKs and DYRKs is essential for their proper localization to nuclear speckles, their interaction with pre-mRNA, and the recruitment of other spliceosomal components.[3][6] By reducing SR protein phosphorylation, ML315 disrupts the normal assembly and function of the spliceosome.

-

Modulation of Alternative Splicing: The altered spliceosome activity leads to changes in the selection of splice sites, resulting in various alternative splicing events such as exon skipping, intron retention, and the use of alternative 5' or 3' splice sites.[7] This ultimately changes the repertoire of mature mRNA transcripts and the corresponding protein isoforms produced in the cell.

Quantitative Data for ML315

The inhibitory activity of ML315 against various CLK and DYRK isoforms has been characterized in biochemical assays. This data is crucial for designing experiments and interpreting results.

| Kinase Target | IC50 (nM) | Assay Conditions | Reference |

| CLK1 | 68 | 10 µM ATP | [1][8] |

| CLK2 | 231 | 10 µM ATP | [8] |

| CLK3 | >10,000 | 10 µM ATP | [8] |

| CLK4 | 68 | 10 µM ATP | [8] |

| DYRK1A | 282 | 10 µM ATP | [8] |

| DYRK1B | 1156 | 10 µM ATP | [8] |

Signaling Pathway

The following diagram illustrates the signaling pathway through which ML315 modulates alternative splicing.

References

- 1. Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Functions of SRPK, CLK and DYRK kinases in stem cells, development, and human developmental disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinase Domain Insertions Define Distinct Roles of CLK Kinases in SR Protein Phosphorylation | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes: Analysis of USP1 Inhibition by ML323 using Western Blot

Introduction

Ubiquitin-Specific Peptidase 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR) by regulating the ubiquitination status of key proteins, including Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[1][2] ML323 is a potent and selective small molecule inhibitor of the USP1/UAF1 deubiquitinase complex, with an IC50 of 76 nM.[3] By inhibiting USP1, ML323 prevents the removal of ubiquitin from its substrates, leading to an accumulation of their monoubiquitinated forms.[1][4] This application note provides a detailed protocol for performing Western blot analysis to assess the cellular effects of ML323 treatment, focusing on the ubiquitination status of PCNA and FANCD2.

Mechanism of Action

ML323 binds to a cryptic pocket within the USP1 enzyme, distant from the active site, inducing conformational changes that allosterically inhibit its deubiquitinase activity.[5][6] This inhibition leads to the stabilization of monoubiquitinated PCNA (Ub-PCNA) and monoubiquitinated FANCD2 (Ub-FANCD2). The accumulation of Ub-PCNA is a key signal for the activation of translesion synthesis (TLS), a DNA damage tolerance pathway.[1][7] Similarly, the persistence of Ub-FANCD2 is crucial for the proper functioning of the Fanconi Anemia (FA) pathway, which is involved in the repair of DNA interstrand crosslinks.[8][9] Consequently, inhibition of USP1 by ML323 can sensitize cancer cells to DNA-damaging agents like cisplatin.[1][8]

Experimental Protocols

Cell Culture and ML323 Treatment

This protocol is suitable for adherent human cell lines such as HEK293T, HCT116, or H596.

-

Materials:

-

HEK293T, HCT116, or H596 cells

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

ML323 (stock solution in DMSO)

-

Cisplatin (optional, as a positive control for DNA damage)

-

Phosphate-buffered saline (PBS)

-

6-well plates

-

-

Procedure:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare working solutions of ML323 in complete growth medium. A final concentration range of 5-30 µM is recommended.[1]

-

(Optional) For combination treatments, prepare a working solution of cisplatin (e.g., 100 µM).

-

Aspirate the old medium and treat the cells with the ML323-containing medium. For control wells, use medium with an equivalent concentration of DMSO.

-

Incubate the cells for a desired period, typically 3 to 6 hours, to observe changes in PCNA and FANCD2 ubiquitination.[1][4]

-

After incubation, proceed immediately to cell lysis for Western blot analysis.

-

Western Blot Protocol for PCNA and FANCD2 Ubiquitination

-

Materials:

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (8-12% acrylamide recommended)

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-PCNA (mouse monoclonal)

-

Anti-FANCD2 (rabbit monoclonal)

-

-

Secondary antibodies:

-

HRP-conjugated anti-mouse IgG

-

HRP-conjugated anti-rabbit IgG

-

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel until adequate separation of proteins is achieved.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Data Presentation

Quantitative analysis of Western blot data can be performed by measuring the band intensity of the ubiquitinated and non-ubiquitinated forms of the target proteins. The results can be presented as the percentage of the monoubiquitinated form relative to the total protein.

Table 1: Experimental Conditions for ML323 Treatment

| Parameter | Recommended Conditions |

| Cell Lines | HEK293T, HCT116, H596 |

| ML323 Concentration | 5 µM - 30 µM[1] |

| Treatment Duration | 3 - 6 hours[1][4] |

| Positive Control | Cisplatin (100 µM for 6 hours)[4] |

| Loading Control | β-actin, GAPDH, or total protein normalization[10] |

Table 2: Expected Results of ML323 Treatment on Protein Ubiquitination

| Target Protein | Treatment | Expected Outcome |

| PCNA | ML323 (30 µM) | Increase in the intensity of the higher molecular weight band corresponding to Ub-PCNA. |

| FANCD2 | ML323 (30 µM) | Increase in the intensity of the higher molecular weight band corresponding to Ub-FANCD2. |

| p53 | ML323 | No direct and consistent effect on total p53 expression has been reported. |

| ULK1 | USP1 inhibition | May lead to ULK1 degradation and inhibition of autophagy.[8] |

Mandatory Visualization

Caption: Signaling pathway of USP1-UAF1 and its inhibition by ML323.

Caption: Experimental workflow for Western blot analysis after ML323 treatment.

References

- 1. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PCNA Ubiquitination Is Important, But Not Essential for Translesion DNA Synthesis in Mammalian Cells | PLOS Genetics [journals.plos.org]

- 8. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential functions of FANCI and FANCD2 ubiquitination stabilize ID2 complex on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative Western Blot Analysis | Thermo Fisher Scientific - KR [thermofisher.com]

Application Notes and Protocols for ML315 In Vivo Administration and Dosage

Disclaimer: There is currently no publicly available in vivo administration, dosage, or pharmacokinetic data for the specific compound ML315. The following application notes and protocols are based on published in vivo studies of other selective inhibitors of Cdc2-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK), the known targets of ML315. These protocols should be considered as representative examples and a starting point for the development of specific in vivo studies for ML315. Researchers should conduct dose-finding and toxicology studies to determine the optimal and safe dosage range for ML315 in their specific animal models and experimental contexts.

Introduction to ML315

ML315 is a potent and selective dual inhibitor of the Cdc2-like kinase (CLK) and dual-specificity tyrosine-regulated kinase (DYRK) families. It exhibits low nanomolar inhibitory activity against several members of these kinase families, including CLK1, CLK2, CLK4, DYRK1A, and DYRK1B. Due to the roles of CLK and DYRK kinases in regulating mRNA splicing, cell cycle progression, and other critical cellular processes, ML315 is a valuable chemical probe for studying the biological functions of these kinases and holds potential for therapeutic development in areas such as oncology and neurodegenerative diseases.

Quantitative Data Summary of Analogous CLK/DYRK Inhibitors